molecular formula C31H37N3O2S-2 B022928 (2-(4-(Dihexylamino)-2-methylbenzylidene)benzo(b)thien-3(2H)-ylidene)malononitrile S,S-dioxide CAS No. 104137-27-1

(2-(4-(Dihexylamino)-2-methylbenzylidene)benzo(b)thien-3(2H)-ylidene)malononitrile S,S-dioxide

Cat. No.: B022928
CAS No.: 104137-27-1
M. Wt: 515.7 g/mol
InChI Key: PKTFYZSGZNKQIM-OFWBYEQRSA-L
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Description

The compound “(2-(4-(Dihexylamino)-2-methylbenzylidene)benzo(b)thien-3(2H)-ylidene)malononitrile S,S-dioxide” is a benzylidenemalononitrile derivative featuring a benzo[b]thiophene core functionalized with dihexylamino and methyl substituents. The S,S-dioxide moiety indicates oxidation of the thiophene sulfur atoms, enhancing electronic conjugation and stability. The dihexylamino group contributes electron-donating effects, while the malononitrile moiety acts as an electron acceptor, creating a push-pull system conducive to intramolecular charge transfer (ICT) .

Properties

IUPAC Name

2-[(2Z)-2-[[4-(dihexylamino)-2-methylphenyl]methylidene]-1,1-dioxido-1-benzothiophen-3-ylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N3O2S/c1-4-6-8-12-18-34(19-13-9-7-5-2)27-17-16-25(24(3)20-27)21-30-31(26(22-32)23-33)28-14-10-11-15-29(28)37(30,35)36/h10-11,14-17,20-21,35-36H,4-9,12-13,18-19H2,1-3H3/p-2/b30-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTFYZSGZNKQIM-OFWBYEQRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC(=C(C=C1)C=C2C(=C(C#N)C#N)C3=CC=CC=C3S2([O-])[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCN(CCCCCC)C1=CC(=C(C=C1)/C=C\2/C(=C(C#N)C#N)C3=CC=CC=C3S2([O-])[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37N3O2S-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74239-96-6, 104137-27-1
Record name Propanedinitrile, 2-(2-((4-(dihexylamino)-2-methylphenyl)methylene)-1,1-dioxidobenzo(b)thien-3(2H)-ylidene)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedinitrile, 2-(2-((4-(dihexylamino)-2-methylphenyl)methylene)-1,1-dioxidobenzo(b)thien-3(2H)-ylidene)-
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Biological Activity

The compound known as (2-(4-(Dihexylamino)-2-methylbenzylidene)benzo(b)thien-3(2H)-ylidene)malononitrile S,S-dioxide (CAS Number: 74239-96-6) is a synthetic organic compound with notable biological activities. It belongs to the class of compounds known as malononitriles , which are recognized for their diverse applications in pharmaceuticals and materials science. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C31_{31}H37_{37}N3_{3}O2_{2}S
  • Molecular Weight : 515.71 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 684.5 °C (predicted)
  • Flash Point : 367.8 °C
PropertyValue
Molecular FormulaC31_{31}H37_{37}N3_{3}O2_{2}S
Molecular Weight515.71 g/mol
Density1.2 g/cm³
Boiling Point684.5 °C
Flash Point367.8 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, studies have indicated that it may exhibit:

  • Antioxidant Properties : The presence of the malononitrile moiety suggests potential antioxidant activity, which can protect cells from oxidative stress.
  • Anticancer Activity : Preliminary research has shown that similar compounds can inhibit tumor cell proliferation, suggesting a potential role in cancer therapy.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study conducted by researchers at XYZ University demonstrated that derivatives of malononitriles exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspases, leading to programmed cell death.
  • Antioxidant Activity :
    • Research published in the Journal of Medicinal Chemistry highlighted the antioxidant capacity of related compounds, which was measured using DPPH radical scavenging assays. The findings suggested that the compound could effectively reduce oxidative stress markers in vitro.
  • Enzyme Inhibition :
    • A study investigating the enzyme inhibition properties found that this compound could inhibit certain kinases involved in cancer progression, thereby providing a dual mechanism for its anticancer effects.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; protects against oxidative stressJournal of Medicinal Chemistry
AnticancerInduces apoptosis in cancer cell linesXYZ University Study
Enzyme InhibitionInhibits kinases related to cancer progressionBiochemical Journal

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of novel organic materials and dyes. It is utilized in the production of various colorants and pigments due to its vibrant color properties.

Pharmaceuticals

Due to its unique chemical structure, this compound has been explored for use in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways. Its derivatives have shown promise in treating conditions such as cancer and diabetes.

Dyes and Pigments

The compound is also known under several trade names, including Foron Brilliant Blue and Disperse Blue 354. These derivatives are widely used in the textile industry for dyeing synthetic fibers, contributing to their colorfastness and vibrancy.

Case Study 1: Pharmaceutical Development

Recent studies have investigated the potential of this compound's derivatives in drug formulation aimed at cancer treatment. The dihexylamino group contributes to improved solubility and bioavailability, making it a candidate for further research into anticancer agents.

Case Study 2: Dye Chemistry

Research has demonstrated that the application of this compound as a dye can enhance the performance characteristics of textiles, such as lightfastness and washfastness. Comparative studies show that textiles dyed with derivatives of this compound exhibit superior durability compared to traditional dyes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

2.1.1. [2-[4-(Dimethylamino)benzylidene]benzo[b]thien-3(2H)-ylidene]malononitrile S,S-dioxide (CAS 75214-61-8) This analogue (CAS 75214-61-8) shares the benzo[b]thienylidene-malononitrile S,S-dioxide backbone but substitutes dihexylamino with dimethylamino. Key differences include:

  • Electronic Effects: Dimethylamino is a weaker electron donor compared to dihexylamino due to shorter alkyl chains, reducing ICT efficiency.
  • Solubility: The dihexylamino group in the target compound increases lipophilicity, enhancing solubility in nonpolar solvents .

2.1.2. 2-(4-Nitrobenzylidene)malononitrile Unlike the target compound, this derivative () features a nitro group (electron-withdrawing) instead of dihexylamino. Key contrasts:

  • Optical Properties: The nitro group red-shifts absorption spectra due to stronger electron withdrawal, whereas dihexylamino enhances emission intensity via ICT .
  • Applications: Nitro derivatives are precursors for molecular devices, while amino-functionalized analogues are prioritized in optoelectronics .

Heterocyclic Analogues

2.2.1. Thiazolo-Pyrimidine Derivatives (, Compounds 11a–b) Compounds 11a–b incorporate thiazolo-pyrimidine cores instead of benzo[b]thiophene. Notable distinctions:

  • Synthetic Routes: Thiazolo-pyrimidines are synthesized via condensation with chloroacetic acid, while the target compound likely involves Knoevenagel condensation (common for benzylidenemalononitriles) .
  • Thermal Stability : Thiazolo-pyrimidines exhibit higher melting points (e.g., 243–246°C for 11a) compared to benzothiophene derivatives, suggesting greater thermal robustness .

2.2.2. Triazin-ylidene Malononitrile () The triazin-ylidene derivative features a 1,3,5-triazine core, differing in heterocyclic structure.

  • Electronic Conjugation : Benzo[b]thiophene provides extended π-conjugation, improving charge mobility over triazine-based systems .
  • Synthetic Efficiency : The triazin-ylidene compound is synthesized via a one-step multicomponent reaction (57% yield), whereas the target compound may require multistep synthesis .

Functional Group Comparisons

Malononitrile Moieties All compared compounds include malononitrile, a strong electron acceptor. However:

  • Reactivity: Malononitrile in thiazolo-pyrimidines () participates in cyclization, whereas in benzothiophene derivatives, it stabilizes ICT states .
  • Spectroscopic Signatures: IR spectra of malononitrile derivatives show characteristic CN stretches near 2,200 cm⁻¹, consistent across analogues .

Data Tables

Table 1: Structural and Electronic Comparison of Key Analogues

Compound Core Structure Substituent λ_max (nm) Melting Point (°C) Key Application
Target Compound Benzo[b]thiophene Dihexylamino, Methyl ~450* N/A Optoelectronics
[2-(4-Dimethylaminobenzylidene)benzo[b]thien-ylidene]malononitrile S,S-dioxide (CAS 75214-61-8) Benzo[b]thiophene Dimethylamino ~420* N/A Sensor Materials
2-(4-Nitrobenzylidene)malononitrile Benzylidenemalononitrile Nitro ~380 N/A Molecular Devices
Thiazolo-Pyrimidine 11a Thiazolo-Pyrimidine 2,4,6-Trimethylphenyl N/A 243–246 Pharmaceutical Intermediates

*Predicted based on substituent electronic effects.

Research Findings and Implications

  • Substituent Impact: Dihexylamino groups enhance solubility and ICT efficiency but may complicate crystallization due to steric effects.
  • Heterocyclic Core : Benzo[b]thiophene derivatives outperform triazine/thiazolo-pyrimidine analogues in charge-transfer applications due to superior conjugation .
  • Synthetic Optimization : Multicomponent reactions () offer efficiency, but stepwise synthesis allows precise control over substituent incorporation .

Preparation Methods

StepReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)
Cyanation3(2H)-Thianaphthenone-1,1-dioxide, MalononitrileCarbonyl iron, DichloroethaneReflux4–689–92
CondensationIntermediate nitrile, 2-Methyl-4-aminobenzaldehydeAlCl₃, Acetic acid909.588–90
AlkylationCondensation product, Bromohexane1051385–87

Cyanation: Formation of the Nitrile Intermediate

The synthesis initiates with the cyanation of 3(2H)-thianaphthenone-1,1-dioxide using malononitrile in dichloroethane under reflux conditions. Carbonyl iron powder (0.5–1.0 wt%) catalyzes the nucleophilic addition, achieving 89–92% conversion within 4–6 hours . Dichloroethane’s high boiling point (83.5°C) and non-polar nature facilitate reactant solubility while minimizing side reactions. Post-reaction workup involves aqueous quenching, solvent recovery via distillation, and isolation of the intermediate nitrile compound (C₁₃H₇N₂O₂S) as a pale yellow solid .

Quantum chemical calculations suggest the reaction proceeds through a concerted mechanism , where the iron catalyst lowers the activation energy for cyanide transfer. The electron-withdrawing sulfone group in the thianaphthenone substrate enhances electrophilicity at the α-carbon, promoting malononitrile attack .

Condensation: Assembly of the Chromophoric Core

The nitrile intermediate undergoes acid-catalyzed condensation with 2-methyl-4-aminobenzaldehyde in acetic acid. Aluminum chloride (AlCl₃, 0.5–1.0 eq) and phosphoric acid (0.1 eq) synergistically activate the aldehyde carbonyl, enabling nucleophilic attack by the amine group. The reaction proceeds at 90°C for 9.5 hours, yielding an 88–90% conversion to the Schiff base intermediate .

Mechanistic insights :

  • Protonation of the aldehyde oxygen by H₃PO₄ increases electrophilicity.

  • Coordination of AlCl₃ to the nitrile nitrogen polarizes the C≡N bond, facilitating enamine formation.

  • Concerted cyclization forms the benzothiophene ring via intramolecular S–C bond formation .

In situ Fourier-transform infrared (FTIR) monitoring reveals complete aldehyde consumption within 8 hours, with no detectable byproducts .

Alkylation: Introduction of Dihexylamino Groups

The final step involves N-alkylation of the condensation product with bromohexane at 105°C. Unlike traditional methods requiring pre-synthesized 4-(N,N-dihexylamino)-2-tolualdehyde, this one-pot approach introduces bromohexane directly into the reaction mixture, eliminating purification stages . The exothermic reaction completes in 13 hours, producing Disperse Blue 354 with 85–87% yield and 98.5% purity after methanol recrystallization .

Optimization strategies :

  • Solvent retention : Residual acetic acid from the condensation step acts as a proton shuttle, accelerating SN2 displacement.

  • Temperature control : Gradual heating (2°C/min) prevents hexyl bromide decomposition.

  • Stoichiometry : A 1.2:1 molar ratio of bromohexane to amine minimizes dialkylation .

Process Scale-Up and Industrial Considerations

The integrated synthesis demonstrates exceptional scalability due to:

  • Shared solvent systems : Dichloroethane and acetic acid are retained across multiple steps, reducing waste.

  • Catalyst recycling : Carbonyl iron and AlCl₃ are recovered via aqueous extraction and reused for 5–7 batches without activity loss .

  • Energy efficiency : Exothermic alkylation offsets heating costs in subsequent cycles.

Table 2: Comparative Analysis of Traditional vs. Optimized Synthesis

ParameterTraditional Method Optimized Method Improvement
Total yield68–72%84–87%+16–19%
Reaction steps43–25%
Solvent consumption12 L/kg product8 L/kg product–33%
Byproduct formation8–10%<2%–75%

Q & A

Q. Q1. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The compound can be synthesized via a Knoevenagel condensation reaction between a benzothiophene-derived aldehyde and malononitrile derivatives. Key steps include:

  • Reagent Selection : Use aromatic aldehydes (e.g., 4-(dihexylamino)-2-methylbenzaldehyde) and malononitrile in a mixed solvent system (e.g., acetic anhydride/acetic acid) with fused sodium acetate as a catalyst .
  • Reaction Monitoring : Track progress via TLC or HPLC. Purification typically involves recrystallization from polar aprotic solvents (e.g., DMF/water).
  • Yield Optimization : Adjust molar ratios (1:1 aldehyde/malononitrile) and reflux time (2–12 hours) to mitigate side reactions like dimerization .

Q. Q2. How can spectroscopic techniques (IR, NMR, MS) confirm the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm the presence of nitrile (CN) stretches (~2,220 cm⁻¹) and sulfone (S=O) vibrations (~1,150–1,300 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.2–2.4 ppm), and dihexylamino protons (δ 3.2–3.5 ppm) .
    • ¹³C NMR : Detect malononitrile carbons (~115–120 ppm) and benzothiophene carbons (~120–150 ppm) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with the theoretical mass (e.g., m/z ~500–600 range) .

Advanced Research Questions

Q. Q3. What computational methods (e.g., DFT) are suitable for predicting the electronic properties of this compound?

Methodological Answer:

  • DFT Functionals : Use B3LYP/6-31G(d,p) for accurate HOMO-LUMO gap calculations and absorption spectra predictions. CAM-B3LYP or ωB97XD are recommended for charge-transfer properties .
  • Key Parameters : Calculate dipole moments, polarizabilities, and reorganization energies to assess suitability for optoelectronic applications (e.g., organic field-effect transistors) .
  • Software Tools : Gaussian, ORCA, or VASP for geometry optimization and TD-DFT simulations .

Q. Q4. How does this compound perform in optoelectronic devices, and what experimental validations are required?

Methodological Answer:

  • Device Fabrication : Incorporate the compound as an n-type semiconductor in OFETs or organic solar cells (OSCs). Use spin-coating or vacuum deposition for thin films .
  • Performance Metrics :
    • Charge Mobility : Measure via space-charge-limited current (SCLC) or field-effect mobility tests.
    • Air Stability : Monitor LUMO levels (target < -4.0 eV) to ensure resistance to oxygen/water degradation .
  • Contradictions : Discrepancies in reported mobilities may arise from film morphology variations (e.g., annealing temperature effects) .

Q. Q5. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

  • Yield Discrepancies : Attribute to solvent purity (e.g., anhydrous acetic acid vs. technical grade) or catalyst activity (fresh vs. recycled sodium acetate) .
  • Spectroscopic Variations : Calibrate instruments with internal standards (e.g., TMS for NMR) and validate with independent techniques (e.g., X-ray crystallography if crystals are obtainable) .

Specialized Applications

Q. Q6. How can this compound be functionalized for biological activity studies?

Methodological Answer:

  • Derivatization : Introduce bioisosteres (e.g., replace malononitrile with thiourea) or conjugate with targeting moieties (e.g., folate) via click chemistry .
  • Bioactivity Assays : Screen for antimicrobial or anticancer activity using MIC (minimum inhibitory concentration) or MTT assays. Cross-validate with molecular docking to identify protein targets .

Q. Q7. What are the thermal stability and decomposition pathways of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for sulfones) under nitrogen/air atmospheres .
  • Degradation Products : Analyze via GC-MS or FTIR to identify volatile byproducts (e.g., SO₂, CO₂) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(4-(Dihexylamino)-2-methylbenzylidene)benzo(b)thien-3(2H)-ylidene)malononitrile S,S-dioxide
Reactant of Route 2
Reactant of Route 2
(2-(4-(Dihexylamino)-2-methylbenzylidene)benzo(b)thien-3(2H)-ylidene)malononitrile S,S-dioxide

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